Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate

Catalog No.
S883585
CAS No.
1350662-98-4
M.F
C13H11FO3
M. Wt
234.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate

CAS Number

1350662-98-4

Product Name

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate

IUPAC Name

ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate

Molecular Formula

C13H11FO3

Molecular Weight

234.22 g/mol

InChI

InChI=1S/C13H11FO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3

InChI Key

JKWASILMZAVHIS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)F)O

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)F)O

Synthesis of Heterocycles

Biological Potential of Indole Derivatives

Antiviral Activity of Indole Derivatives

Synthesis of Thiophene Derivatives

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate is an organic compound characterized by its unique structure, which features a fluorine atom, a hydroxyl group, and an ethyl ester functional group attached to a naphthalene ring. Its molecular formula is C13H11F O3, and it has a molecular weight of approximately 234.23 g/mol. The compound belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and biological activities.

Typical of compounds containing hydroxyl and carboxylate groups. These include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The hydroxyl group can be reduced to form corresponding alkane derivatives.
  • Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds.

Research indicates that naphthalene derivatives, including ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate, exhibit significant biological activities. Studies have shown that such compounds can possess anticancer properties, particularly against human colon carcinoma cell lines. The presence of the hydroxyl group is often associated with enhanced interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .

The synthesis of ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate typically involves several steps:

  • Fluorination: Introduction of the fluorine atom into the naphthalene ring through electrophilic aromatic substitution.
  • Hydroxylation: Addition of a hydroxyl group at the appropriate position on the naphthalene ring.
  • Esterification: Reaction of the resulting carboxylic acid derivative with ethanol in the presence of an acid catalyst to yield the ethyl ester.

Specific methodologies may vary based on desired yields and purity levels, but these steps provide a general framework for synthesis.

Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for cancer treatment.
  • Chemical Research: It can be used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may lend themselves to applications in developing new materials with specific functionalities.

Interaction studies involving ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate focus on its binding affinity and activity against specific biological targets. These studies typically employ techniques such as molecular docking simulations and in vitro assays to assess how well the compound interacts with enzymes or receptors associated with disease pathways.

Several compounds share structural similarities with ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Ethyl naphtho[1,2-b]furan-2-carboxylateNaphthalene core with furan ringExhibits different biological activity profiles
6-Fluoro-2-naphthoic acidNaphthalene core with carboxylic acidLacks the hydroxyl group, affecting solubility and reactivity
1-Hydroxy-2-naphthoic acidHydroxyl group directly on naphthaleneIncreased polarity compared to ethyl ester
Ethyl 1-hydroxy-2-naphthoateHydroxyl group at different positionPotentially different therapeutic applications

These compounds illustrate the diversity within naphthalene derivatives while highlighting the unique combination of functional groups present in ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate that may confer distinct properties and activities.

XLogP3

3.7

Dates

Modify: 2023-08-16

Explore Compound Types